2-(2-Bromoethoxy)-1,3-difluorobenzene
Description
Significance of Organofluorine Compounds in Advanced Synthetic Methodologies
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense attention in modern chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chemicalbook.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and metabolic stability to the molecule. nih.gov
In medicinal chemistry, the strategic incorporation of fluorine atoms can enhance a drug's lipophilicity, bioavailability, and binding affinity to target enzymes or receptors. chemicalbook.com Approximately 20% of all pharmaceuticals on the market contain fluorine, including blockbuster drugs treating a wide range of conditions. chemicalbook.com The unique electronic properties of fluorine, stemming from its high electronegativity, can also modulate the acidity or basicity of nearby functional groups, influencing reaction pathways and molecular interactions. nih.gov
Table 1: Impact of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. |
| Lipophilicity | Generally Increased | Fluorine can enhance passage through biological membranes. |
| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets. |
| pKa of Proximal Groups | Altered | The strong electron-withdrawing nature of fluorine influences acidity/basicity. |
Role of Bromoethoxy Moieties as Versatile Synthetic Handles
The bromoethoxy group, -OCH2CH2Br, is a highly useful functional group in organic synthesis, acting as a versatile synthetic handle. The presence of a bromine atom, a good leaving group, at the terminus of the ethoxy chain facilitates a variety of nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functionalities, such as amines, azides, cyanides, and thiols, thereby enabling the construction of a wide array of derivatives from a single precursor.
Furthermore, the ether linkage provides a degree of flexibility and spacing between the aromatic ring and the reactive bromine site. This can be crucial in the design of molecules where specific spatial arrangements of functional groups are required for biological activity or material properties. The bromoethoxy moiety is a common building block for creating more elaborate side chains on aromatic scaffolds.
Structural Context within 1,3-Difluorinated Aromatic Scaffolds
The 1,3-difluorobenzene (B1663923) core of 2-(2-Bromoethoxy)-1,3-difluorobenzene provides a distinct electronic and structural framework. The two fluorine atoms, positioned meta to each other, exert a strong inductive electron-withdrawing effect on the aromatic ring. This electronic perturbation influences the reactivity of the ring towards electrophilic and nucleophilic aromatic substitution reactions.
The presence of the 1,3-difluoro substitution pattern is significant in various applications, including the development of pharmaceuticals and agrochemicals. jmu.edu For instance, this motif is found in certain anti-inflammatory agents and insecticides. The specific orientation of the fluorine atoms can direct the regioselectivity of further substitution reactions on the aromatic ring, providing a powerful tool for synthetic chemists to control the formation of specific isomers.
Overview of Research Trajectories for Analogous Compounds
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of analogous compounds provide valuable insights into its potential applications and reactivity. For instance, related compounds such as 2-bromo-1,3-difluorobenzene and 2-(bromomethyl)-1,3-difluorobenzene are utilized as intermediates in the synthesis of complex organic molecules. bldpharm.com
Research on similar bromoalkoxy-fluorinated benzenes often focuses on their utility in the synthesis of novel pharmaceutical and agrochemical candidates. The general synthetic strategy involves leveraging the bromoalkoxy chain for the introduction of various pharmacophores or functional groups, while the fluorinated aromatic ring provides a stable and often biologically active core. Studies on these analogous compounds typically explore their reactivity in cross-coupling reactions, nucleophilic substitutions, and the formation of heterocyclic systems. The insights gained from these studies pave the way for the potential applications of this compound in similar synthetic endeavors.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXHFNFKOPYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethoxy 1,3 Difluorobenzene
Reactions Involving the Bromoethoxy Group
The bromoethoxy portion of the molecule is the primary site for many chemical transformations. As a primary alkyl bromide, its reactivity is characterized by a susceptibility to nucleophilic attack and elimination, as well as radical-mediated processes.
Nucleophilic Substitution Reactions (SN1 and SN2)
The carbon atom adjacent to the bromine in the ethoxy group is electrophilic and is the target for nucleophilic substitution reactions. Due to its nature as a primary alkyl halide, these substitutions proceed almost exclusively through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The SN1 pathway is highly disfavored because it would require the formation of a very unstable primary carbocation.
The primary carbon-bromine bond in 2-(2-Bromoethoxy)-1,3-difluorobenzene is susceptible to cleavage by a wide array of nucleophiles. This reactivity allows for the facile introduction of various functional groups, making the compound a useful synthetic intermediate. The SN2 mechanism is dominant, where the rate of reaction is dependent on the concentrations of both the substrate and the attacking nucleophile. masterorganicchemistry.com
Oxygen-based Nucleophiles: Reactions with oxygen nucleophiles such as hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and carboxylates (RCOO⁻) lead to the formation of alcohols, ethers, and esters, respectively. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the anionic reagent. libretexts.org
Nitrogen-based Nucleophiles: Nitrogen-containing nucleophiles, including ammonia, primary and secondary amines, and the azide (B81097) ion, react to yield the corresponding primary amines, secondary/tertiary amines, and alkyl azides. These products are valuable precursors for more complex nitrogen-containing molecules.
Sulfur-based Nucleophiles: Sulfur nucleophiles, which are generally excellent nucleophiles due to their high polarizability, react readily. Thiolates (RS⁻) and the hydrosulfide (B80085) ion (HS⁻) can be used to synthesize thioethers and thiols.
Carbon-based Nucleophiles: Carbon-carbon bond formation can be achieved using carbon-based nucleophiles. The cyanide ion (CN⁻), for example, reacts to produce a nitrile, which extends the carbon chain by one and can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The following table summarizes the expected SN2 reactions with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Functional Group |
| Oxygen | Hydroxide | NaOH | Alcohol |
| Alkoxide | NaOCH₃ | Ether | |
| Carboxylate | CH₃COONa | Ester | |
| Nitrogen | Ammonia | NH₃ | Primary Amine |
| Azide | NaN₃ | Azide | |
| Sulfur | Thiolate | NaSCH₃ | Thioether |
| Carbon | Cyanide | NaCN | Nitrile |
A significant application of compounds with a 2-bromoethoxyaryl structure is in the synthesis of heterocyclic systems via intramolecular nucleophilic substitution. If a nucleophilic group is present on the aromatic ring, typically ortho to the bromoethoxy group, it can attack the electrophilic carbon of the side chain, leading to the formation of a new ring.
For instance, if a hydroxyl or amino group were present on the 1,3-difluorobenzene (B1663923) ring, intramolecular cyclization would be a highly favorable pathway. Oxidative cyclization at the ortho-position of phenol (B47542) derivatives is a known method for preparing polycyclic compounds. nih.gov Similarly, aniline (B41778) derivatives can undergo cyclization to form N-heterocycles. researchgate.netnih.gov Although specific examples for this compound are not prominent in the literature, the pathway is a well-established synthetic strategy. For example, a 2-(2-bromoethoxy)phenol derivative can cyclize to form a benzodioxane ring system, while a 2-(2-bromoethoxy)aniline derivative can form a dihydrobenzoxazine. researchgate.net
The table below illustrates potential intramolecular cyclization products from hypothetical derivatives.
| Ortho-Substituent | Nucleophilic Atom | Resulting Heterocycle |
| -OH (Phenol) | Oxygen | 1,4-Benzodioxane derivative |
| -NH₂ (Aniline) | Nitrogen | 3,4-Dihydro-2H-1,4-benzoxazine derivative |
| -SH (Thiophenol) | Sulfur | 3,4-Dihydro-2H-1,4-benzothiazine derivative |
Elimination Reactions
In the presence of a strong, sterically hindered base, the bromoethoxy group can undergo an elimination reaction to form an alkene. This reaction, known as dehydrohalogenation, proceeds via the E2 (Elimination Bimolecular) mechanism. pressbooks.pub The E2 reaction is a concerted, single-step process where the base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the bromine) while the C-Br bond breaks simultaneously to form a double bond. masterorganicchemistry.com
Strong, bulky bases like potassium tert-butoxide (t-BuOK) are typically used to favor elimination over the competing SN2 substitution. libretexts.org The reaction requires an anti-periplanar geometry, where the abstracted β-hydrogen and the bromine leaving group are in the same plane but on opposite sides of the carbon-carbon bond. iitk.ac.in For this compound, the E2 reaction would yield 1,3-difluoro-2-(vinyloxy)benzene.
Radical Reactions and Initiator Systems
The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. A common synthetic application of this reactivity is radical dehalogenation, which replaces the bromine atom with a hydrogen atom. This transformation is typically achieved using a radical initiator and a chain-propagating agent. libretexts.org
A widely used system for this purpose is Azobisisobutyronitrile (AIBN) as the thermal radical initiator and tributyltin hydride (Bu₃SnH) as the hydrogen atom donor. The process involves a radical chain mechanism:
Initiation: AIBN decomposes upon heating (around 80 °C) to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org
Propagation: The tributyltin radical reacts with this compound, abstracting the bromine atom to form tributyltin bromide and the primary alkyl radical, •CH₂-O-(C₆H₃F₂). This new carbon radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final product, 2-ethoxy-1,3-difluorobenzene (B1591212), and regenerating the tributyltin radical to continue the chain. libretexts.org
Termination: The reaction is terminated when two radical species combine.
Reactivity of the 1,3-Difluorobenzene Moiety
The aromatic ring of this compound is influenced by three substituents: two fluorine atoms and one bromoethoxy group. These groups modulate the ring's electron density and direct the regiochemical outcome of substitution reactions.
Fluorine atoms are deactivating groups for electrophilic aromatic substitution (EAS) due to their strong inductive electron withdrawal. However, they are ortho-, para-directors because of electron donation through resonance. libretexts.org Conversely, the alkoxy group (-OCH₂CH₂Br) is an activating, ortho-, para-directing group due to the strong resonance donation from the oxygen atom's lone pairs, which outweighs its inductive withdrawal. libretexts.org
In electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation), the powerful activating and directing effect of the alkoxy group dominates. msu.edu Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the bromoethoxy group. This leads to substitution at the C4 and C6 positions. Substitution at the C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is situated between two substituents.
The fluorine atoms on the ring are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) unless the ring is strongly activated by potent electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. libretexts.orglibretexts.org The bromoethoxy group is electron-donating by resonance, which deactivates the ring toward nucleophilic attack. Consequently, this compound is expected to be largely unreactive toward SNAr under standard conditions, as the formation of the required negatively charged intermediate (a Meisenheimer complex) is energetically unfavorable. libretexts.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound makes it a candidate for nucleophilic aromatic substitution. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction is facilitated by the ability of the fluorine substituents to stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.com
Impact of Fluorine Substitution on Regioselectivity and Reaction Kinetics
The substitution pattern of fluorine atoms on an aromatic ring profoundly influences the rate and regioselectivity of SNAr reactions. nih.gov Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I), which activates the aromatic ring toward nucleophilic attack. stackexchange.com This effect stabilizes the negatively charged transition state or Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com Consequently, even though the carbon-fluorine bond is strong and fluoride (B91410) is a poor leaving group, fluoroarenes are often more reactive in SNAr reactions than their chloro or bromo analogs. masterorganicchemistry.comstackexchange.com
In this compound, the two fluorine atoms are positioned meta to each other. This arrangement influences the reactivity of the available substitution sites (C-4, C-5, and C-6).
Attack at C-4 (or C-6): A nucleophile attacking at the C-4 or C-6 position would displace a fluorine atom that is ortho and para to the other ring activators (the other fluorine and the bromoethoxy group). The negative charge of the intermediate can be delocalized onto the electronegative fluorine atom at the C-1 position, providing significant stabilization.
Attack at C-2: Substitution at the C-2 position is not possible via a standard SNAr mechanism as there is no leaving group present.
Attack at C-5: Attack at the C-5 position is less likely as it is meta to both fluorine substituents, and the stabilizing influence of the fluorine atoms on the intermediate would be less pronounced.
The kinetics of the reaction are enhanced by the presence of fluorine. The rate of nucleophilic aromatic substitution is generally accelerated by electron-withdrawing groups, and the strong inductive effect of fluorine serves this purpose effectively. masterorganicchemistry.comlibretexts.org A fluorine atom located ortho to the point of substitution generally has a strong activating influence. researchgate.net
| Substituent Position | Influence on SNAr Reactivity | Rationale |
| Ortho-Fluorine | Strongly Activating | Strong inductive withdrawal (-I) effectively stabilizes the adjacent negative charge in the Meisenheimer intermediate. masterorganicchemistry.comresearchgate.net |
| Para-Fluorine | Activating | Inductive withdrawal (-I) stabilizes the intermediate through resonance delocalization of the negative charge to the para position. masterorganicchemistry.com |
| Meta-Fluorine | Activating | Inductive withdrawal (-I) provides stabilization, although less effectively than ortho or para positions as resonance delocalization is not possible. researchgate.net |
Catalytic Systems for Enhanced SNAr Efficiency
While SNAr reactions on activated arenes can proceed thermally, catalytic systems have been developed to improve reaction rates, broaden the substrate scope to include less activated arenes, and achieve reactions under milder conditions. acsgcipr.org These catalysts generally function by increasing the electrophilicity of the aromatic ring.
Metal Catalysis: Transition metals can be used to activate aryl fluorides toward SNAr. This can occur through π-complexation, where a metal fragment (e.g., RuCp⁺, Cr(CO)₃) coordinates to the face of the aromatic ring. acsgcipr.org This coordination withdraws electron density from the ring, making it more susceptible to nucleophilic attack. Another approach, particularly for heteroaromatics, involves σ-complexation of a Lewis acidic metal to a heteroatom on the ring. acsgcipr.org
Organic Catalysis: Certain organic molecules can catalyze SNAr reactions. For instance, superbases like t-Bu-P4 have been shown to catalyze concerted SNAr reactions of aryl fluorides with various nucleophiles. acs.org The proposed mechanism involves dual activation, where the base interacts with both the aryl fluoride and the nucleophile. Other nucleophilic catalysts, such as DBU, have also been employed to promote SNAr reactions. acsgcipr.org
Acid Catalysis: Simple protic acids can catalyze SNAr reactions involving heterocyclic substrates by protonating a ring heteroatom, thereby increasing the ring's electrophilicity. acsgcipr.org
For a substrate like this compound, which is moderately activated, employing a catalytic system could potentially lower reaction temperatures and improve yields, especially with weaker nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions
The this compound molecule possesses a C(sp³)-Br bond in the ethoxy side chain, which is a prime site for metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron reagent with an organic halide or triflate. rsc.org This reaction is widely used due to its mild conditions, functional group tolerance, and the general stability and low toxicity of the boron reagents. nih.govresearchgate.net
The reaction of this compound with an organoboron reagent (such as a boronic acid, R-B(OH)₂) would target the alkyl bromide on the side chain. The generally accepted catalytic cycle involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromoethoxy group to form an alkyl-Pd(II) complex.
Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the organoboron reagent (e.g., R-B(OH)₃⁻). rsc.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.
A variety of organoboron reagents can be used in Suzuki-Miyaura coupling, each with specific properties. rsc.orgrsc.org
| Organoboron Reagent Class | General Formula | Key Characteristics |
| Boronic Acids | R-B(OH)₂ | Most common; generally stable, crystalline solids; susceptible to protodeboronation and trimerization (boroxine formation). rsc.org |
| Boronic Esters (e.g., Pinacol) | R-B(OR)₂ | More stable towards protodeboronation than boronic acids; often liquids or low-melting solids. |
| Organotrifluoroborates | [R-BF₃]K | Highly stable, crystalline solids; slow release of the R group during transmetalation can be beneficial. rsc.org |
| Organoboranes (e.g., 9-BBN) | R-BR'₂ | Useful for coupling alkyl groups; prepared via hydroboration of alkenes/alkynes. rsc.org |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that pairs an organic halide with an organozinc reagent. wikipedia.org Organozinc reagents are highly reactive and tolerate a wide variety of functional groups, making the Negishi coupling a valuable synthetic tool. sigmaaldrich.comunits.it
In the context of this compound, an organozinc compound (R-ZnX) would react with the C-Br bond. The catalytic cycle is analogous to the Suzuki coupling:
Oxidative Addition: A Pd(0) or Ni(0) catalyst inserts into the C-Br bond.
Transmetalation: The organic group is transferred from zinc to the palladium center. This step is typically faster than in other cross-coupling reactions and does not require a base.
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the active catalyst.
Organozinc reagents (RZnX) can be prepared by the direct insertion of zinc metal into an organic halide or by transmetalation from other organometallic reagents like organolithiums or Grignards. sigmaaldrich.com The use of highly activated "Rieke Zinc" allows for the direct formation of organozinc reagents from less reactive halides and in the presence of sensitive functional groups. sigmaaldrich.com The Negishi coupling is particularly effective for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Scope and Limitations with Ortho-Substituted Aryl Halides
The reactivity of this compound in cross-coupling reactions with ortho-substituted aryl halides is anticipated to be influenced by several factors, primarily steric hindrance and electronic effects. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, the presence of an ortho-substituent on the coupling partner can significantly impede the approach of the catalyst and the substrates, thereby slowing down or even inhibiting the reaction.
Table 1: Predicted Reactivity in Cross-Coupling with Ortho-Substituted Aryl Halides
| Ortho-Substituent on Aryl Halide | Predicted Reactivity | Rationale |
|---|---|---|
| Small, non-coordinating (e.g., -CH₃) | Moderate | Steric hindrance is present but may be overcome with appropriate ligand and catalyst systems. |
| Bulky, non-coordinating (e.g., -tBu) | Low | Significant steric hindrance is expected to severely limit the reaction rate. |
| Coordinating (e.g., -OCH₃, -NH₂) | Variable | The substituent may chelate to the metal center, potentially altering reactivity and selectivity, but steric effects remain a challenge. |
| Electron-withdrawing (e.g., -NO₂) | Moderate to Low | Electronic activation of the aryl halide may be offset by increased steric hindrance and potential for side reactions. |
This table is predictive and not based on experimental data for this compound.
Directed C-H Functionalization Strategies
The ether oxygen in the 2-(2-bromoethoxy) group could potentially act as a directing group in C-H functionalization reactions. In transition metal-catalyzed C-H activation, a heteroatom can coordinate to the metal center, bringing it into proximity with a specific C-H bond and enabling its selective functionalization. For this compound, the most likely site for such directed functionalization would be the C-H bond at the C3 position of the benzene (B151609) ring, ortho to the ether linkage.
However, the efficacy of an ether oxygen as a directing group is generally considered to be weak compared to other functionalities like amides or pyridyl groups. The reaction would likely require highly active catalyst systems and specific ligands to facilitate the coordination and subsequent C-H activation. The presence of the two fluorine atoms would also influence the acidity and reactivity of the aromatic C-H bonds.
Electrophilic Aromatic Substitution (EAS) on Deactivated Fluorinated Arenes
The 1,3-difluorobenzene moiety in the title compound is considered a deactivated aromatic system towards electrophilic aromatic substitution (EAS). The two fluorine atoms are strongly electron-withdrawing by induction, which reduces the electron density of the benzene ring and makes it less nucleophilic. The bromoethoxy group is also deactivating due to the electronegativity of the oxygen atom, although the lone pairs on the oxygen can participate in resonance, which directs incoming electrophiles to the ortho and para positions relative to the ether.
The directing effects of the substituents on the ring are as follows:
Fluorine atoms: Ortho, para-directing, but deactivating.
Bromoethoxy group: Ortho, para-directing, and deactivating.
Considering the positions on the ring:
Position 2: Substituted with the bromoethoxy group.
Positions 1 and 3: Substituted with fluorine atoms.
Position 4: Para to the fluorine at C1 and ortho to the fluorine at C3. This position is electronically deactivated.
Position 5: Meta to both fluorine atoms and para to the bromoethoxy group. This position is the most likely site for electrophilic attack due to the directing effect of the ether group.
Position 6: Ortho to the fluorine at C1 and meta to the bromoethoxy group. This position is sterically hindered and electronically deactivated.
Therefore, any successful EAS reaction on this compound would be expected to proceed slowly and require harsh reaction conditions, with the major product likely being substitution at the C5 position.
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation
Infrared (IR) Spectroscopy
Vapor Phase IR Spectroscopy
Vapor phase infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. When a molecule is in the vapor phase, intermolecular interactions are minimized, resulting in sharper and more well-resolved vibrational bands compared to condensed phases.
For 2-(2-Bromoethoxy)-1,3-difluorobenzene, the vapor phase IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing in the region of 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-F stretching vibrations of the difluorobenzene moiety would produce strong, characteristic bands, generally found in the 1100-1300 cm⁻¹ region.
The ethoxy group would be identifiable by the C-O-C stretching vibrations, which typically appear as strong bands between 1000 and 1300 cm⁻¹. Furthermore, the aliphatic C-H stretching of the ethyl chain would be observed around 2850-3000 cm⁻¹. The C-Br stretching vibration is expected to be found at lower wavenumbers, typically in the 500-700 cm⁻¹ range.
Table 1: Predicted Vapor Phase IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Data not available | Aromatic C-H stretch |
| Data not available | Data not available | Aliphatic C-H stretch |
| Data not available | Data not available | Aromatic C=C stretch |
| Data not available | Data not available | C-F stretch |
| Data not available | Data not available | C-O-C stretch |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity.
Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways could include the loss of the bromoethyl group, cleavage of the ether bond, and fragmentation of the aromatic ring. The observation of fragment ions corresponding to the difluorophenoxy cation and the bromoethoxy cation would support the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| Data not available | Data not available | [C₈H₇BrF₂O]⁺ (Molecular Ion) |
| Data not available | Data not available | [C₈H₇BrF₂O]⁺ (M+2) |
| Data not available | Data not available | [C₆H₃F₂O]⁺ |
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule and its fragments. This is a significant advantage over low-resolution mass spectrometry.
For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The precise mass of the molecular ion would be used to confirm the elemental formula C₈H₇BrF₂O. This level of accuracy is crucial for the definitive identification of the compound, especially when dealing with novel or unknown substances.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Elemental Formula | Calculated Mass | Measured Mass |
|---|---|---|
| C₈H₇⁷⁹BrF₂O | Data not available | Data not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
To perform X-ray crystallography on this compound, a single crystal of suitable quality would be required. The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The resulting crystal structure would confirm the connectivity of the atoms and provide precise measurements of the bond lengths (e.g., C-C, C-O, C-F, C-Br) and bond angles within the molecule. Furthermore, it would reveal the conformation of the bromoethoxy side chain and the packing of the molecules in the crystal lattice, including any significant intermolecular interactions such as halogen bonding or dipole-dipole interactions.
Table 4: Predicted X-ray Crystallography Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
Other Complementary Techniques (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands in the ultraviolet region. These absorptions would correspond to π → π* transitions within the difluorobenzene ring. The position and intensity of the absorption maxima (λ_max) would be influenced by the substitution pattern on the aromatic ring, including the presence of the fluorine and bromoethoxy groups. While not providing detailed structural information on its own, UV-Vis spectroscopy can be a useful complementary technique for confirming the presence of the aromatic system and for quantitative analysis.
Table 5: Predicted UV-Vis Spectroscopy Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
|---|
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-(2-Bromoethoxy)-1,3-difluorobenzene, these methods can predict its geometry, stability, and spectroscopic characteristics with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. nih.govnih.gov
This optimization is crucial as the molecule's geometry dictates many of its physical and chemical properties. The analysis would also yield key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov Additionally, Molecular Electrostatic Potential (MEP) plots can be generated to identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other quantum mechanical methods are available to study electronic properties. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a pathway to very high accuracy. rsc.orgrsc.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality results for electronic properties, though they are computationally more demanding than DFT. rsc.org These would be used to refine understanding of properties like electron affinity and ionization potential. osti.govresearchgate.net
On the other hand, semi-empirical methods provide a computationally less expensive alternative. By incorporating parameters derived from experimental data, they simplify the complex equations of quantum mechanics, making them suitable for rapid calculations or for studying very large molecular systems. While generally less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into electronic behavior.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which is essential for structural characterization. DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts with remarkable accuracy. nih.govresearchgate.netnih.gov For this compound, theoretical calculations of ¹H, ¹³C, and especially ¹⁹F NMR spectra would be performed. The prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated aromatic compounds, and computational methods can help assign signals to specific fluorine atoms in the molecule. nih.govresearchgate.netnih.govfigshare.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose, and the results are often scaled to correct for systematic errors and improve agreement with experimental values. researchgate.net
Similarly, theoretical calculations can predict infrared (IR) frequencies. By computing the vibrational modes of the optimized molecular structure, a theoretical IR spectrum can be generated. This aids in the assignment of experimental IR absorption bands to specific molecular vibrations, such as C-F stretches, C-O-C ether vibrations, and aromatic ring modes.
| Parameter | Methodology | Predicted Value (Example) | Significance |
|---|---|---|---|
| ¹⁹F NMR Chemical Shift | DFT/GIAO | -110 to -140 ppm | Identifies the electronic environment of the fluorine atoms. |
| ¹³C NMR Chemical Shift | DFT/GIAO | 10-165 ppm | Maps the carbon skeleton of the molecule. |
| IR Frequency (C-F Stretch) | DFT | 1100-1300 cm⁻¹ | Confirms the presence of carbon-fluorine bonds. |
| IR Frequency (C-O-C Stretch) | DFT | 1050-1250 cm⁻¹ | Confirms the presence of the ether linkage. |
Mechanistic Studies and Transition State Analysis for Reaction Pathways
Computational methods are essential for elucidating the mechanisms of chemical reactions. acs.org For this compound, this could involve studying its synthesis, such as via a Williamson ether synthesis, or its subsequent reactions. rsc.orgmasterorganicchemistry.com
By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products. acs.org This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. Methods like the United Reaction Valley Approach (URVA) can provide a detailed breakdown of the reaction into distinct phases, offering deep insight into the bond-breaking and bond-forming processes. acs.org Such studies would clarify, for instance, the Sₙ2 mechanism typical of its formation from 1,3-difluorophenol and 1,2-dibromoethane (B42909). masterorganicchemistry.comyoutube.com
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The bromoethoxy side chain of this compound introduces significant conformational flexibility. researchgate.net Understanding the different spatial arrangements, or conformations, that the molecule can adopt is crucial, as these can influence its reactivity and physical properties.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. nih.govrsc.org MM calculations can be used to quickly scan for low-energy conformers, while MD simulations provide a dynamic picture of how the molecule moves and changes shape over time at a given temperature. biointerfaceresearch.commdpi.com These simulations would reveal the preferred dihedral angles of the O-C-C-Br chain and the rotational barrier around the aryl-O bond, providing a comprehensive understanding of the molecule's structural dynamics. researchgate.net
Derivation of Structure-Reactivity Relationships from a Theoretical Perspective
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. chemijournal.comresearchgate.netrsc.orgnih.gov For a series of derivatives of this compound (e.g., with different substituents on the benzene (B151609) ring), computational methods can provide the necessary descriptors for building a QSRR model.
Theoretical descriptors such as HOMO/LUMO energies, Mulliken charges, dipole moments, and molecular electrostatic potentials can be calculated for each derivative. These electronic and steric parameters can then be statistically correlated with experimentally measured reaction rates or equilibrium constants. The resulting QSRR model can be used to predict the reactivity of new, unsynthesized compounds and to gain a deeper understanding of the electronic and steric factors that govern the molecule's chemical behavior. chemijournal.com
Applications in Advanced Organic Synthesis and Material Science Intermediates
Precursor in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals
The bromoethoxy group in 2-(2-Bromoethoxy)-1,3-difluorobenzene serves as a handle for derivatization, allowing for the attachment of the difluorophenyl group to various molecular scaffolds. The bromine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited to construct larger, more complex molecules with potential biological activity. For instance, the ether linkage and the difluoroaromatic ring are common features in modern pharmaceuticals. The compound can be used to synthesize molecules where the 2,6-difluorophenoxy ethyl moiety is a key structural component, contributing to the molecule's binding affinity to biological targets and its metabolic profile.
| Reactive Group | Reactant Type | Resulting Linkage | Potential Bioactive Scaffold |
|---|---|---|---|
| -CH₂-Br | Primary/Secondary Amine (R-NH₂) | C-N (Amine) | Fluorinated Analogues of Beta-blockers |
| -CH₂-Br | Alcohol/Phenol (B47542) (R-OH) | C-O (Ether) | Polyether derivatives |
| -CH₂-Br | Thiol (R-SH) | C-S (Thioether) | Fluorinated Fungicides |
| -CH₂-Br | Carboxylate (R-COO⁻) | C-O (Ester) | Pro-drugs |
As a key intermediate, this compound offers a reliable method for introducing the 2,6-difluorophenoxy ethyl fragment into multi-step syntheses. Halogenated aromatic hydrocarbons are pivotal building blocks for creating complex molecules, particularly in the pharmaceutical industry. innospk.com The defined structure of this intermediate allows for precise control over the synthetic route, ensuring high yields and purity of the final active pharmaceutical ingredient (API). Its utility lies in its ability to connect different parts of a target molecule through the reactive bromoethyl group, serving as a lynchpin in the assembly of intricate molecular architectures.
Role in the Development of Functional Materials
While the primary application of this compound is in life sciences, its structural components are also relevant to materials science. Fluorinated aromatic compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. The difluorobenzene unit can be incorporated into polymers or liquid crystals to fine-tune their physical properties. The bromoethoxy group provides a reactive site for polymerization or for grafting the molecule onto surfaces to create functional coatings with modified surface energy or refractive index. For example, it could be used as a monomer or a chain-modifying agent in the synthesis of specialty polymers where the fluorinated moiety imparts desirable properties like hydrophobicity and thermal stability.
Synthesis of Heterocyclic Compounds Containing Difluorobenzene and Bromoethoxy Moieties
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and agrochemicals featuring at least one heterocyclic ring. nih.govresearchgate.net this compound is a valuable precursor for the synthesis of heterocyclic systems that incorporate the difluorophenyl group. The bromoethoxy side chain is perfectly suited for cyclization reactions.
This can be achieved through two main pathways:
Intramolecular Cyclization: If the molecule is first modified to contain a nucleophilic group at a suitable position, the bromoethyl chain can react internally to form a new ring.
Intermolecular Reaction: The compound can react with a molecule containing two nucleophilic groups (e.g., diamines, amino alcohols) to form a heterocycle. For example, reaction with a primary amine followed by intramolecular cyclization can lead to N-aryl piperazine or morpholine derivatives, which are common scaffolds in drug discovery.
The synthesis of novel heterocyclic compounds often involves the reaction of a starting material with various reagents to build the ring system. researchgate.netsciepub.com The bromoethoxy group provides a reliable electrophilic center for such constructions.
| Reactant | Resulting Heterocycle Type | Significance |
|---|---|---|
| Ammonia or Primary Amines | Aziridines (via intramolecular displacement) | Highly reactive intermediates for further synthesis |
| Ethylenediamine | Piperazine derivatives | Common scaffold in CNS-active drugs |
| Ethanolamine | Morpholine derivatives | Important in medicinal chemistry and as solvents |
| Hydrazine | Pyrazolidine derivatives | Core structure in anti-inflammatory agents |
Application in the Synthesis of Differentially Substituted Resorcinol (B1680541) Derivatives
Resorcinol (1,3-dihydroxybenzene) and its derivatives are important chemical intermediates used in the production of pharmaceuticals, dyes, and adhesives. jmchemsci.comchemicalbook.com A significant challenge in their synthesis is achieving selective substitution at one of the hydroxyl groups or at a specific position on the ring. A modern approach to creating these asymmetrically substituted molecules involves using 1,3-difluorobenzene (B1663923) as a starting material. researchgate.net
The synthesis utilizes sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms on the 1,3-difluorobenzene ring can be displaced by nucleophiles one at a time under controlled conditions. This compound can be viewed as an intermediate in such a synthetic pathway.
The process would involve:
First SNAr Reaction: 1,3-difluorobenzene reacts with a nucleophile like 2-bromoethanol in the presence of a base. This displaces one fluorine atom to yield 1-(2-bromoethoxy)-3-fluorobenzene.
Second SNAr Reaction: The remaining fluorine atom on this intermediate is then displaced by a different nucleophile (e.g., a hydroxide (B78521) source or another alkoxide), leading to a differentially substituted resorcinol ether.
This methodology allows for the creation of desymmetrized resorcinol derivatives, where one substituent is the bromoethoxy group (which can be further modified) and the other is a different functional group, providing access to a wide range of complex structures that would be difficult to synthesize via traditional methods like the acylation of resorcinol. researchgate.netjmchemsci.com
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
Currently, there are no established synthetic routes specifically for 2-(2-Bromoethoxy)-1,3-difluorobenzene in the public domain. The development of efficient and sustainable methods for its synthesis would be the foundational step for any future research. Plausible synthetic strategies could involve the Williamson ether synthesis, where 1,3-difluorophenol is reacted with 1,2-dibromoethane (B42909) under basic conditions. However, controlling the selectivity to avoid the formation of byproducts would be a key challenge.
Future research in this area could focus on:
Catalyst Development: Investigating phase-transfer catalysts or novel catalytic systems to improve reaction efficiency and selectivity.
Green Chemistry Approaches: Exploring the use of greener solvents, lower reaction temperatures, and renewable starting materials to enhance the sustainability of the synthesis.
Flow Chemistry: Utilizing microreactor technology for a continuous and controlled synthesis, which could offer advantages in terms of safety, scalability, and product purity.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Williamson Ether Synthesis | Well-established reaction | Potential for side reactions, regioselectivity issues |
| Catalytic Alkylation | Higher efficiency and selectivity | Catalyst cost and stability |
| Flow Chemistry | Enhanced safety and control, scalability | Initial setup cost, potential for clogging |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is anticipated to be dictated by the interplay of the electron-withdrawing difluorinated aromatic ring and the reactive bromoethoxy side chain. The bromine atom is a good leaving group, making the ethoxy chain susceptible to nucleophilic substitution reactions. This could be a handle for introducing a wide variety of functional groups.
Future research could explore:
Nucleophilic Substitution Reactions: Investigating reactions with various nucleophiles (e.g., amines, thiols, azides) to generate a library of derivatives with diverse functionalities.
Cross-Coupling Reactions: While the C-Br bond on the side chain is aliphatic, the difluorobenzene ring could potentially undergo C-H activation or be further functionalized to participate in cross-coupling reactions, although this is less likely than reactions at the side chain.
Intramolecular Cyclization: Designing conditions to promote intramolecular reactions between the side chain and the aromatic ring to form novel heterocyclic scaffolds.
Advanced Computational Approaches for Predictive Molecular Design
In the absence of experimental data, computational chemistry can play a crucial role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to understand its electronic structure, molecular geometry, and spectroscopic properties.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for potential synthetic routes and subsequent transformations to guide experimental efforts.
Property Prediction: Calculating key physicochemical properties such as solubility, lipophilicity, and electronic properties to predict its behavior in different environments and its suitability for various applications.
Virtual Screening: Using the calculated properties to screen for potential applications, for example, as a building block for pharmaceuticals or functional materials.
Interdisciplinary Research with Material Science and Chemical Biology
The unique combination of a fluorinated aromatic ring and a reactive side chain in this compound makes it a potentially valuable building block in interdisciplinary research.
Material Science: The difluorobenzene moiety is a common component in liquid crystals, polymers, and organic electronics. The bromoethoxy side chain could be used to attach this core to polymer backbones or other functional units to create novel materials with tailored properties.
Chemical Biology: The reactive handle of the bromoethoxy group could be used to attach the difluorobenzene core to biologically active molecules or to create probes for studying biological systems. The fluorine atoms can also serve as useful reporters in ¹⁹F NMR studies.
Q & A
Q. What are the established synthetic routes for 2-(2-Bromoethoxy)-1,3-difluorobenzene, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via Williamson ether synthesis . A common approach involves reacting 1,3-difluorophenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone. Key optimization parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Base stoichiometry : A 1.2–1.5 molar excess of base ensures complete deprotonation of the phenolic oxygen.
- Solvent drying : Anhydrous conditions prevent hydrolysis of the bromoethoxy intermediate.
Yield improvements (70–85%) are achieved by adding catalytic KI to facilitate bromide displacement .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm, split by fluorine coupling) and the bromoethoxy chain (δ 3.6–4.2 ppm for -OCH₂CH₂Br). Fluorine atoms induce characteristic splitting patterns .
- GC-MS : Confirms molecular ion peaks (m/z ≈ 252 [M⁺]) and fragmentation patterns (e.g., loss of Br⁻).
- IR Spectroscopy : Peaks at 1240–1270 cm⁻¹ (C-F stretching) and 1120 cm⁻¹ (C-O-C ether linkage) validate functional groups .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine substituents influence the reactivity of the bromoethoxy group in nucleophilic substitution reactions?
Methodological Answer: The meta -fluorine atoms create an electron-deficient aromatic ring, polarizing the C-Br bond in the ethoxy chain and enhancing its susceptibility to nucleophilic attack (e.g., SN2 reactions). Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying nucleophiles like NaN₃ or NH₃) quantify activation energy differences. Contradictions in reported reactivity may arise from solvent effects—polar aprotic solvents (e.g., DMSO) stabilize transition states better than THF .
Q. What strategies resolve contradictions in catalytic cross-coupling reactions involving this compound?
Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl boronic acids vs. esters) often stem from:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in bromoethoxy systems due to reduced steric hindrance.
- Base compatibility : K₂CO₃ may deprotonate sensitive boronic esters; CsF is preferable for pH-neutral conditions.
- Additives : Adding 1 equiv. of TBAB (tetrabutylammonium bromide) enhances solubility of inorganic bases .
Q. How can thermal stability be assessed for long-term storage in synthetic applications?
Methodological Answer:
- TGA/DSC : Analyze decomposition onset temperatures (typically >150°C for this compound).
- Accelerated aging : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC.
- Light sensitivity : UV-Vis spectroscopy detects photodegradation products (e.g., free bromide ions via ion chromatography) .
Methodological Challenges
6. Designing a protocol to minimize elimination byproducts during alkoxy chain functionalization:
- Solvent choice : Use DMF over DMSO to reduce base strength and suppress β-hydroide elimination.
- Temperature control : Maintain reactions below 50°C to limit radical pathways.
- In-situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., ethylene byproducts) .
7. Resolving contradictory data in SN2 vs. SN1 mechanisms for bromide displacement:
- Kinetic isotope effects : Compare rates using CH₃OH vs. CD₃OD; primary KIE supports SN2.
- Stereochemical analysis : Introduce chiral centers (e.g., using enantiopure nucleophiles) to detect inversion (SN2) or racemization (SN1) .
Applications in Advanced Systems
Q. How is this compound utilized in PROTAC linker design?
Methodological Answer: The bromoethoxy group serves as a spacer in PROTACs, enabling modular conjugation of E3 ligase ligands and target protein binders. Post-synthetic modification involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
